Boc-Asp(OcHex)-OSu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

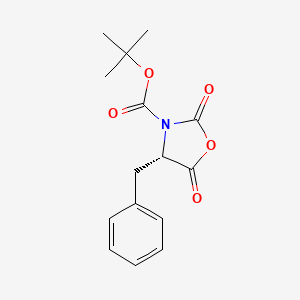

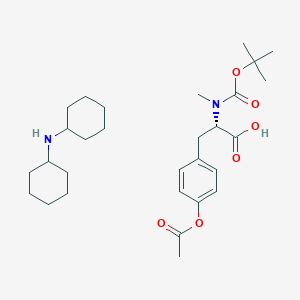

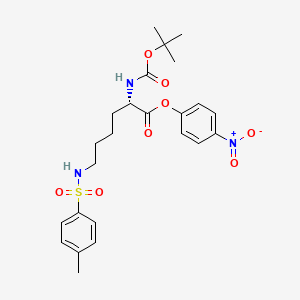

“Boc-Asp(OcHex)-OSu” is a derivative of aspartic acid . It is also known as t-Butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester . It is used in scientific research and has a molecular weight of 315.36 .

Molecular Structure Analysis

The molecular formula of “Boc-Asp(OcHex)-OSu” is C15H25NO6 . This indicates that the compound contains 15 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical And Chemical Properties Analysis

“Boc-Asp(OcHex)-OSu” is a solid substance . It has a molecular weight of 315.4 and a molecular formula of C15H25NO6 . The storage conditions vary depending on the form of the substance. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .Applications De Recherche Scientifique

Peptide Synthesis and Protection : Boc-Asp(OcHex) is used as a novel protecting group for aspartyl peptides, minimizing aspartimide formation and α,β-rearrangement during synthesis in both acidic and basic conditions (Tam et al., 1980).

Chiral Recognition and Molecular Imprinting : The compound plays a crucial role in creating chiral recognition sites in molecularly imprinted polymeric membranes. These membranes, when prepared from polystyrene resin bearing tetrapeptide derivatives of Boc-Asp(OcHex), demonstrate the ability to selectively recognize and separate chiral isomers of amino acids (Yoshikawa & Izumi, 2003); (Yoshikawa et al., 2001).

Enantioselective Electrodialysis : Research has demonstrated the use of Boc-Asp(OcHex) in polymeric membranes for enantioselective electrodialysis, showing a preference for certain isomers during membrane transport (Yoshikawa et al., 1997).

Human Epidermal Growth Factor Synthesis : Boc-Asp(OcHex) has been used in the synthesis of protected peptide derivatives essential for constructing sequences corresponding to human epidermal growth factor (h-EGF) (Shin et al., 1992).

Optical Resolution of Amino Acids : The compound has been involved in the synthesis of molecularly imprinted polymeric membranes that aid in the optical resolution of amino acids, demonstrating its utility in recognizing specific isomers (Yoshikawa et al., 1996).

Polypeptide Synthesis : Boc-Asp(OcHex) has also been used in the development of new methods for polypeptide synthesis, demonstrating its effectiveness in the preparation of complex biological molecules (Aimoto et al., 1989).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQHBMPIRUFKST-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp(OcHex)-OSu | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)